![molecular formula C13H10N2O3 B12121389 Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]- CAS No. 1152513-97-7](/img/structure/B12121389.png)
Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]- is a complex organic compound that features a phenolic group attached to a 1,2,4-oxadiazole ring, which is further substituted with a 5-methyl-2-furanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]- typically involves the formation of the 1,2,4-oxadiazole ring through cyclization reactions. One common method is the reaction of a hydrazide with an appropriate nitrile oxide. The phenolic group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process would be optimized for yield and purity, often involving catalytic processes and controlled reaction conditions to ensure the desired product is obtained efficiently.
Types of Reactions:
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: Electrophilic aromatic substitution can occur on the phenolic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated phenols.
Wissenschaftliche Forschungsanwendungen
3-[5-(5-Methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]-Phenol hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird aufgrund seiner einzigartigen Strukturmerkmale auf seine potenziellen therapeutischen Wirkungen untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, z. B. Polymere und Harze.
5. Wirkmechanismus
Der Mechanismus, durch den 3-[5-(5-Methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]-Phenol seine Wirkungen entfaltet, hängt weitgehend von seiner Wechselwirkung mit molekularen Zielstrukturen ab. Die Phenolgruppe kann an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilnehmen, während der Oxadiazolring mit verschiedenen Enzymen und Rezeptoren interagieren kann. Diese Wechselwirkungen können biologische Pfade modulieren und zu den beobachteten Wirkungen führen.
Ähnliche Verbindungen:
- Phenol, 3-[[(5-Nitro-2-furanyl)methyl]amino]-
- 2-(2-Furanyl)-5-methyl-4-phenylthiazol
Vergleich: 3-[5-(5-Methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]-Phenol ist aufgrund des Vorhandenseins des 1,2,4-Oxadiazolrings einzigartig, der ihm besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche Reaktivitäts- und biologische Aktivitätsprofile aufweisen, was es zu einer wertvollen Verbindung für spezifische Anwendungen macht.
Wirkmechanismus
The mechanism by which Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]- exerts its effects is largely dependent on its interaction with molecular targets. The phenolic group can participate in hydrogen bonding and π-π interactions, while the oxadiazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
- Phenol, 3-[[(5-nitro-2-furanyl)methyl]amino]-
- 2-(2-Furanyl)-5-methyl-4-phenylthiazole
Comparison: Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]- is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
1152513-97-7 |
|---|---|
Molekularformel |
C13H10N2O3 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
3-[5-(5-methylfuran-2-yl)-1,2,4-oxadiazol-3-yl]phenol |
InChI |
InChI=1S/C13H10N2O3/c1-8-5-6-11(17-8)13-14-12(15-18-13)9-3-2-4-10(16)7-9/h2-7,16H,1H3 |
InChI-Schlüssel |
WUYFSVRKZDFRLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C2=NC(=NO2)C3=CC(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



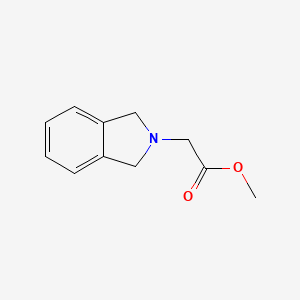
![2-(2,4-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B12121334.png)

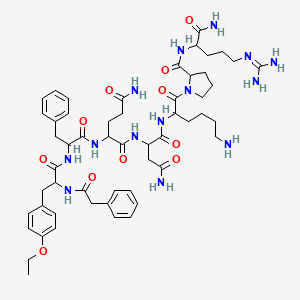
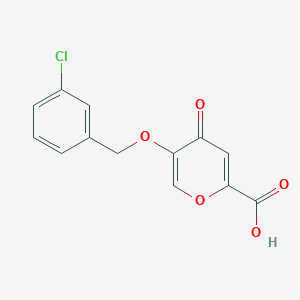
![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B12121358.png)
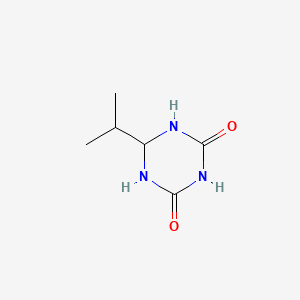
![5-[(3-Fluorophenyl)methylene]-3-morpholin-4-yl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12121377.png)
![6-(4-chlorobenzyl)-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B12121386.png)
![Thiomorpholine, 3-[4-(1-pyrrolidinylsulfonyl)phenyl]-](/img/structure/B12121392.png)
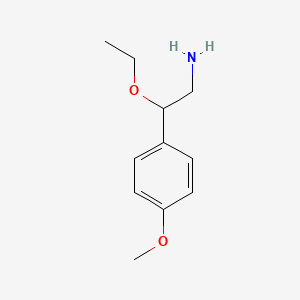
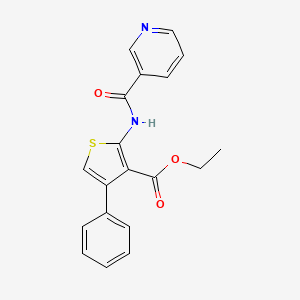
![2-[(4-Methylphenyl)carbamoyl]benzoic acid](/img/structure/B12121399.png)
